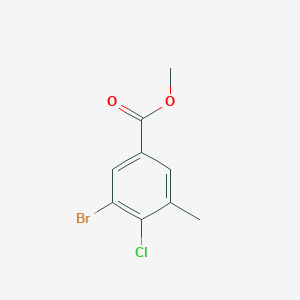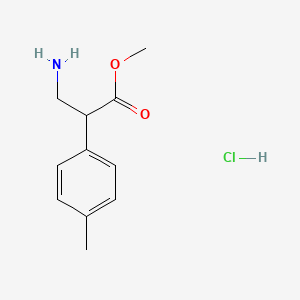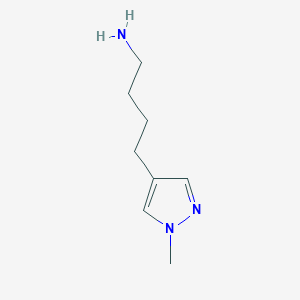
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Descripción general
Descripción
“2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid” is a heterocyclic organic compound with a molecular formula of C6H9NO4 . It is a white crystalline powder that is soluble in water and organic solvents.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) and the InChI key is DZGYGTNFBYWKFM-UHFFFAOYSA-N . The molecular weight of the compound is 159.14 .Chemical Reactions Analysis
Specific chemical reactions involving “2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound is a white crystalline powder. It has a molecular weight of 159.14 . The compound is soluble in water and organic solvents.Aplicaciones Científicas De Investigación
Synthesis Methods
Efficient Synthesis Techniques : A simple and efficient synthesis method for N-substituted 1,3-oxazinan-2-ones was developed, using a three-component, one-pot reaction. This method can produce chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, showing its potential in creating derivatives of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid (Trifunović et al., 2010).
Novel Electrooxidative Methods : Electrooxidative cyclization techniques have been used to synthesize novel 1,3-oxazinane derivatives, highlighting an innovative approach in the synthesis of related compounds (Okimoto et al., 2012).
Carbohydrate Derivatives Utilization : A new method to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives was reported, showcasing a unique approach to creating structurally complex derivatives (Ella-Menye et al., 2005).
Pharmaceutical Applications
Potential in Drug Synthesis : Research has focused on synthesizing potent pharmaceutical agents, such as PPARpan agonists, using derivatives of 1,3-oxazinane, indicating the potential pharmaceutical applications of these compounds (Guo et al., 2006).
Antiviral and Cytotoxic Activities : Some derivatives of 1,3-oxazinane have been synthesized and evaluated for antiviral activity against HIV, HSV, and vaccinia viruses, demonstrating their potential in medicinal chemistry (Selvam et al., 2010).
Inhibitors for Diabetes Treatment : Certain 1,3-oxazinan-2-one derivatives have been identified as potent and selective inhibitors of enzymes relevant to type-2 diabetes treatment, highlighting their therapeutic potential (Latli et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11(9-10-5-2-1-3-6-10)14-7-4-8-18-13(14)17/h1-3,5-6,11H,4,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDJDMGOGUXENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Methylamino)cyclohexyl]methanol](/img/structure/B1421875.png)



![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)
![2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B1421883.png)
![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)


![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)


![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)